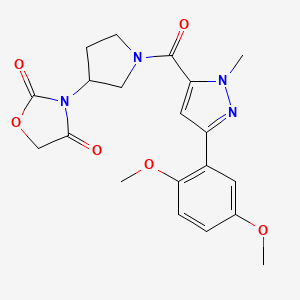
(3-Methoxythian-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxythian-3-yl)methanamine is a compound that is structurally related to various research chemicals that have been synthesized and studied for their potential applications in different fields. While the specific compound (3-Methoxythian-3-yl)methanamine is not directly mentioned in the provided papers, we can infer its relevance and potential applications by examining similar compounds.
Synthesis Analysis
The synthesis of related compounds such as 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine and 2-(5-methoxythiophen-3-yl)ethylamine involves multi-step chemical processes. For instance, the synthesis of 2-(5-methoxythiophen-3-yl)ethylamine and its derivatives includes the introduction of substituents on the amino group and is described to have been carried out with a focus on evaluating the affinity for dopamine receptors . Similarly, the improved synthesis of 3-methoxydiphenylamine involves formylation, condensation, and hydrolysis under alkaline conditions, which suggests that a similar approach could be adapted for synthesizing (3-Methoxythian-3-yl)methanamine.
Molecular Structure Analysis
The molecular structure of compounds similar to (3-Methoxythian-3-yl)methanamine is characterized using various spectroscopic techniques. For example, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was characterized by FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry . These techniques could be employed to analyze the molecular structure of (3-Methoxythian-3-yl)methanamine, providing insights into its chemical behavior and potential interactions.
Chemical Reactions Analysis
The chemical behavior of (3-Methoxythian-3-yl)methanamine can be inferred from the reactions of structurally related compounds. For instance, 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine exhibits selective chemosensing for Ag(+) ions, which is attributed to an increase in intramolecular charge transfer (ICT) upon binding . This suggests that (3-Methoxythian-3-yl)methanamine may also participate in selective binding interactions, potentially acting as a chemosensor or receptor ligand.
Physical and Chemical Properties Analysis
The physical and chemical properties of (3-Methoxythian-3-yl)methanamine can be deduced from related compounds. The selective binding of 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine to Ag(+) ions indicates a high degree of specificity, which could be a result of its physical and chemical properties . Additionally, the synthesis and evaluation of 2-(5-methoxythiophen-3-yl)ethylamine as a potential dopamine agonist imply that the compound's properties are conducive to crossing the blood-brain barrier and interacting with dopamine receptors . These properties are crucial for the potential pharmacological applications of (3-Methoxythian-3-yl)methanamine.
Wissenschaftliche Forschungsanwendungen
Pharmacological and Biochemical Research
Neurochemistry and Neurotoxicity : Research into methoxy-substituted compounds like 3,4-Methylenedioxymethamphetamine (MDMA) explores their neurochemical effects and potential neurotoxicity. MDMA is known for its psychoactive properties, affecting serotonin, dopamine, and norepinephrine levels in the brain. Understanding the neurochemical pathways and toxicological profiles of similar methoxy-substituted compounds could provide insights into their potential therapeutic applications or risks (McKenna & Peroutka, 1990).
Antioxidant Properties in Reproductive Physiology : Melatonin (N-acetyl-5-methoxytryptamine) research has shown significant antioxidant properties that benefit reproductive physiology, including oocyte maturation and embryo development. These findings underscore the importance of antioxidative mechanisms in reproductive health and may guide the application of methoxy-substituted compounds in fertility treatments (Tamura et al., 2012).
Environmental Science and Material Science
Atmospheric Reactivity and Environmental Impact : The study of methoxyphenols, which share a methoxy group similar to "(3-Methoxythian-3-yl)methanamine," focuses on their atmospheric reactivity, including their role in biomass burning emissions and potential to form secondary organic aerosols (SOAs). These insights are crucial for assessing the environmental impact of methoxy-substituted compounds and their role in air quality and climate change (Liu, Chen, & Chen, 2022).
Biopolymer Production by Methanotrophic Bacteria : Research into the production of poly-3-hydroxybutyrate by methanotrophic bacteria highlights the potential of using methoxy-substituted compounds in biotechnological applications to create biodegradable polymers. This area of study could lead to environmentally friendly alternatives to petrochemical polymers, with applications in various industries (Kubaczyński, Pytlak, & Stępniewska, 2019).
Eigenschaften
IUPAC Name |
(3-methoxythian-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOS/c1-9-7(5-8)3-2-4-10-6-7/h2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWTUZPASNBBMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCSC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxythian-3-yl)methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2499812.png)

![Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B2499816.png)
![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2499817.png)


![Ethyl 2-((7-(4-((3,4-dimethoxyphenethyl)amino)-4-oxobutyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetate](/img/structure/B2499820.png)
![2,6-difluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2499824.png)
![N-[4-[4-(acetamidomethyl)phenyl]-1,3-thiazol-2-yl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2499825.png)
![7-Benzyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B2499828.png)


![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2499831.png)